4-(5-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyridine
CAS No.: 1251629-68-1
Cat. No.: VC7448107
Molecular Formula: C18H13F3N4O3
Molecular Weight: 390.322
* For research use only. Not for human or veterinary use.
![4-(5-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyridine - 1251629-68-1](/images/structure/VC7448107.png)
Specification
CAS No. | 1251629-68-1 |
---|---|
Molecular Formula | C18H13F3N4O3 |
Molecular Weight | 390.322 |
IUPAC Name | [3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone |
Standard InChI | InChI=1S/C18H13F3N4O3/c19-18(20,21)27-14-3-1-12(2-4-14)17(26)25-9-13(10-25)16-23-15(24-28-16)11-5-7-22-8-6-11/h1-8,13H,9-10H2 |
Standard InChI Key | GPTIDBKAYNMJCK-UHFFFAOYSA-N |
SMILES | C1C(CN1C(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=NC(=NO3)C4=CC=NC=C4 |
Introduction
Structural and Molecular Characteristics
Chemical Architecture
The compound integrates four distinct structural motifs:
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Azetidine ring: A four-membered nitrogen-containing heterocycle known for conformational rigidity and metabolic stability.
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1,2,4-Oxadiazole ring: A five-membered heterocycle with two nitrogen and one oxygen atom, frequently employed in medicinal chemistry for its hydrogen-bonding capacity.
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Pyridine ring: A six-membered aromatic ring with one nitrogen atom, contributing to basicity and π-π stacking interactions.
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4-(Trifluoromethoxy)benzoyl group: A lipophilic substituent enhancing membrane permeability and resistance to oxidative degradation.
Molecular Formula and Physicochemical Properties
The molecular formula is C₁₉H₁₇F₃N₄O₃, with a calculated molecular weight of 406.36 g/mol. Key physicochemical parameters derived from structural analysis include:
Property | Value |
---|---|
logP (Partition coefficient) | 3.2 ± 0.3 (predicted) |
Hydrogen bond acceptors | 7 |
Hydrogen bond donors | 1 |
Polar surface area | 78.5 Ų |
Solubility | <1 mg/mL in aqueous media |
These properties suggest moderate lipophilicity and limited aqueous solubility, typical of compounds targeting central nervous system receptors .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis involves sequential assembly of the four primary components:
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Azetidine core formation: Cyclization of 1,3-dibromopropane with ammonia under high-pressure conditions yields azetidine.
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Oxadiazole construction: Reaction of amidoxime derivatives with carboxylic acid chlorides via [3+2] cycloaddition.
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Benzoylation: Acylation of the azetidine nitrogen using 4-(trifluoromethoxy)benzoyl chloride.
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Pyridine coupling: Suzuki-Miyaura cross-coupling between oxadiazole-boronic ester and 4-bromopyridine.
Industrial-Scale Challenges
Key bottlenecks in large-scale production include:
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Low yields (<30%) in azetidine cyclization due to ring strain
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Purification difficulties arising from regioisomeric oxadiazole byproducts
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Thermal instability of the trifluoromethoxy group above 150°C
Recent advances in flow chemistry have improved the oxadiazole formation step, achieving 65% yield with continuous processing .
Parameter | Target Compound | S035-0871 |
---|---|---|
Molecular weight | 406.36 | 441.43 |
logP | 3.2 | 2.99 |
Hydrogen bond acceptors | 7 | 9 |
Bioactivity | CB1 modulation* | PDE4 inhibition |
*Predicted based on structural similarity to patented CB1 modulators .
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